molecular formula C9H5ClFNO3S B13168573 3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride

3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B13168573
M. Wt: 261.66 g/mol
InChI Key: JILAFAQYZSAGNX-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a fluorophenyl group attached to an oxazole ring, which is further substituted with a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 2-fluorobenzoyl chloride with hydroxylamine to form the corresponding oxime This oxime is then cyclized to form the oxazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The fluorophenyl group can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in coupling reactions.

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution reactions.

    Biaryl Compounds: Formed through coupling reactions involving the fluorophenyl group.

Scientific Research Applications

3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is particularly reactive, allowing the compound to modify proteins and other biomolecules through sulfonamide bond formation. This reactivity is exploited in medicinal chemistry to design inhibitors that target specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride
  • 3-(2-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride
  • 3-(2-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride

Uniqueness

3-(2-Fluorophenyl)-1,2-oxazole-5-sulfonyl chloride is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of compounds and improve their binding affinity to biological targets, making this compound particularly valuable in drug design and development.

Properties

Molecular Formula

C9H5ClFNO3S

Molecular Weight

261.66 g/mol

IUPAC Name

3-(2-fluorophenyl)-1,2-oxazole-5-sulfonyl chloride

InChI

InChI=1S/C9H5ClFNO3S/c10-16(13,14)9-5-8(12-15-9)6-3-1-2-4-7(6)11/h1-5H

InChI Key

JILAFAQYZSAGNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)S(=O)(=O)Cl)F

Origin of Product

United States

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